molecular formula C12H17Br2N3O2 B7856139 Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate

Cat. No.: B7856139
M. Wt: 395.09 g/mol
InChI Key: OMPRRUIFFXCQAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features bromine atoms at the 4 and 5 positions of the imidazole ring, which can influence its reactivity and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 4,5-dibromo-1H-imidazole with tert-butyl pyrrolidine-1-carboxylate in the presence of a suitable coupling agent, such as a carbodiimide, under mild conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to ensure high yield and purity, often using continuous flow reactors or large-scale batch processes.

Types of Reactions:

  • Oxidation: The bromine atoms can be oxidized to form corresponding hydroxyl groups.

  • Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding a less halogenated derivative.

  • Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like zinc or iron can be used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4,5-dibromo-1H-imidazole-2-ol derivatives.

  • Reduction Products: 4,5-dibromo-1H-imidazole derivatives with fewer or no bromine atoms.

  • Substitution Products: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Imidazole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition or as a probe in biological systems. Medicine: Imidazole derivatives have been explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Lacks the bromine atoms, leading to different reactivity and biological activity.

  • Tert-butyl 2-(4,5-dichloro-1H-imidazol-2-YL)pyrrolidine-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, affecting its properties.

Uniqueness: The presence of bromine atoms in Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate

Biological Activity

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that belongs to the family of imidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H17Br2N3O2, and it has a CAS number of 1240893-76-8. The compound features a pyrrolidine ring substituted with a tert-butyl group and an imidazole moiety that is halogenated at positions 4 and 5.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Many imidazole compounds exhibit significant antimicrobial properties. The presence of bromine atoms in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
  • Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis. This compound may exhibit similar properties due to its structural features .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine substituents may enhance binding affinity to specific enzymes or receptors, inhibiting their activity. This is crucial in the context of drug design where targeting enzymes involved in disease pathways is essential .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce ROS production, leading to oxidative stress in cells. This mechanism is often linked to the anticancer effects observed in various imidazole compounds .
  • Halogen Bonding : The presence of bromine atoms allows for halogen bonding interactions with biological macromolecules, which can stabilize the binding of the drug to its target.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated that imidazole derivatives can inhibit cancer cell lines with IC50 values indicating potent activity against MCF-7 cells.
Investigated anti-inflammatory effects showing inhibition of COX-2 activity by related compounds with IC50 values comparable to standard drugs like celecoxib.
Highlighted antibacterial properties of nitrogen heterocycles, suggesting potential effectiveness against resistant bacterial strains.

Properties

IUPAC Name

tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPRRUIFFXCQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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